molecular formula C24H25N5O3 B2749710 2-(3,4-dimethylphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide CAS No. 1060334-85-1

2-(3,4-dimethylphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide

Katalognummer: B2749710
CAS-Nummer: 1060334-85-1
Molekulargewicht: 431.496
InChI-Schlüssel: DHCMTRIJDYHVPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule that contains several functional groups including a phenoxy group, a triazolo group, and a pyridazin group. These groups are common in many pharmaceuticals and could suggest that this compound has potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings can participate in π-stacking interactions, which could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions including nucleophilic substitution and redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of several heterocyclic rings could result in a relatively high molecular weight and complexity .

Wissenschaftliche Forschungsanwendungen

Novel GABAA Receptor Agonists

A study by Atack et al. (2006) explored a compound with a similar structural motif, focusing on its role as a GABAA receptor agonist. The research aimed at developing nonsedating anxiolytics by selectively targeting α2- and α3-containing GABAA receptors, showing promise in rodents and primates without causing sedation or significant side effects, indicating potential applications in anxiety and convulsion disorders (Atack et al., 2006).

Antimicrobial and Antifungal Activities

Hassan (2013) synthesized a series of new pyrazoline and pyrazole derivatives, demonstrating significant antimicrobial and antifungal activities. This study highlights the potential of such compounds in developing new treatments against bacterial and fungal infections (Hassan, 2013).

Neurokinin-1 Receptor Antagonism

Harrison et al. (2001) researched a compound acting as a neurokinin-1 (NK1) receptor antagonist, showing high efficacy in pre-clinical models of emesis and depression. This compound was characterized by its oral activity, water solubility, and suitability for both intravenous and oral administration, indicating its potential in treating related disorders (Harrison et al., 2001).

Molecular Docking and Antioxidant Activities

Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, evaluating them through molecular docking screenings towards GlcN-6-P synthase. The study found moderate to good binding energies, indicating potential therapeutic applications. Additionally, these compounds exhibited antimicrobial and antioxidant activities, showcasing their versatility in pharmaceutical applications (Flefel et al., 2018).

Antiviral and Anticancer Activities

Shamroukh and Ali (2008) investigated the antiviral activity of newly synthesized triazolo[4,3-b]pyridazines against hepatitis-A virus (HAV), with some compounds showing promising effects. This research opens up avenues for developing new antiviral agents (Shamroukh & Ali, 2008).

Synthesis of Heterocyclic Systems

Deeb, Hassaneen, and Kotb (2005) explored the synthesis of different heterocycles from 3-hydrazinopyridazine, contributing to the development of novel pharmaceutical agents with potential therapeutic applications (Deeb, Hassaneen, & Kotb, 2005).

Zukünftige Richtungen

Future research could focus on elucidating the synthesis, mechanism of action, and potential applications of this compound. This could involve in vitro and in vivo studies to determine its biological activity .

Eigenschaften

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-16-9-10-20(15-17(16)2)32-18(3)24(30)25-13-14-31-22-12-11-21-26-27-23(29(21)28-22)19-7-5-4-6-8-19/h4-12,15,18H,13-14H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCMTRIJDYHVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.